Tributylstannanylium;trifluoromethanesulfonate
Overview
Description
Scientific Research Applications
Tributylstannanylium trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Organic Synthesis:
Material Science: It is used in the synthesis of novel materials with unique properties, such as high thermal stability and resistance to oxidation.
Biological Research: Tributylstannanylium trifluoromethanesulfonate is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
Target of Action
Tributylstannanylium;trifluoromethanesulfonate, also known as Tributyltin triflate, is a type of organotin reagent Organotin reagents are generally known to interact with various organic substrates in chemical reactions .
Mode of Action
It’s worth noting that trifluoromethanesulfonic acid (tfoh), a component of this compound, is known to act as a superior catalyst for acylation . The catalytic activity of TfOH in C- and/or O-acylation has broadened the use of various substrates under mild and neat or forced conditions .
Biochemical Pathways
Given the catalytic role of tfoh in acylation, it can be inferred that this compound may influence pathways involving acylation reactions .
Result of Action
Given its potential role in catalyzing acylation reactions, it may influence the formation of various organic compounds .
Biochemical Analysis
Biochemical Properties
Tributylstannanylium;trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through the formation of covalent bonds with sulfur-containing groups. This interaction is crucial for the chemospecific activation of sulfur in polyfunctional compounds, such as the phenylsulfenyl group . The compound’s ability to form stable complexes with biomolecules makes it a valuable reagent in biochemical research.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with key biomolecules within the cell. The compound can modulate the activity of enzymes involved in these processes, leading to changes in cellular function. For example, it has been observed to inhibit certain enzymes, resulting in altered metabolic pathways and gene expression patterns .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, particularly those containing sulfur groups. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. It has been observed that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in persistent changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways. For example, it has been shown to inhibit certain enzymes, leading to changes in the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments. The compound’s ability to form stable complexes with biomolecules also affects its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with biomolecules within these compartments. For example, the compound may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributylstannanylium trifluoromethanesulfonate can be synthesized through the reaction of tributylstannane with trifluoromethanesulfonic acid. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition of the product . The general reaction is as follows:
Bu3SnH+CF3SO3H→Bu3SnOSO2CF3+H2
Industrial Production Methods
Industrial production of tributylstannanylium trifluoromethanesulfonate involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This often involves the use of specialized equipment to maintain anhydrous conditions and precise temperature control .
Chemical Reactions Analysis
Types of Reactions
Tributylstannanylium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, replacing other groups in organic molecules.
Oxidation: The compound can be oxidized to form stannic derivatives.
Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with tributylstannanylium trifluoromethanesulfonate include halides, acids, and oxidizing agents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the compound .
Major Products
The major products formed from reactions involving tributylstannanylium trifluoromethanesulfonate depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions typically yield substituted organic compounds, while oxidation reactions produce stannic derivatives .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tributylstannanylium trifluoromethanesulfonate include:
Tributyltin Chloride: Another organotin compound with similar reactivity but different functional groups.
Trimethyltin Chloride: A smaller organotin compound with different steric properties.
Diphenyltin Dichloride: An organotin compound with aromatic groups, offering different reactivity and applications.
Uniqueness
Tributylstannanylium trifluoromethanesulfonate is unique due to its combination of a stannyl group with a trifluoromethanesulfonate group. This combination provides the compound with high nucleophilicity and stability, making it highly versatile in organic synthesis and other applications .
Properties
IUPAC Name |
tributylstannanylium;trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.CHF3O3S.Sn/c3*1-3-4-2;2-1(3,4)8(5,6)7;/h3*1,3-4H2,2H3;(H,5,6,7);/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQOILBASIAIQC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn+](CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27F3O3SSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475197 | |
Record name | TRIBUTYLTIN TRIFLUOROMETHANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68725-14-4 | |
Record name | TRIBUTYLTIN TRIFLUOROMETHANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.